molecular formula C10H9IN2O B2776118 4-iodo-1-(4-methoxyphenyl)pyrazole CAS No. 1260761-37-2

4-iodo-1-(4-methoxyphenyl)pyrazole

Cat. No.: B2776118
CAS No.: 1260761-37-2
M. Wt: 300.099
InChI Key: ABFMMMLUYCNZGG-UHFFFAOYSA-N
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Description

4-iodo-1-(4-methoxyphenyl)pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an iodine atom and a methoxyphenyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-(4-methoxyphenyl)pyrazole typically involves the iodination of 1-(4-methoxyphenyl)-1H-pyrazole. This can be achieved through various methods, including:

    Electrophilic Iodination: Using iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an organic solvent like acetic acid.

    Halogen Exchange: Starting with a bromo or chloro derivative of 1-(4-methoxyphenyl)-1H-pyrazole and treating it with sodium iodide (NaI) in acetone or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic iodination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination step.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 4-iodo-1-(4-methoxyphenyl)pyrazole can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form iodinated pyrazole oxides or reduction to remove the iodine atom, yielding the parent pyrazole.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form biaryl or alkyne derivatives.

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3) in DMF for azidation.

    Oxidation: Potassium permanganate (KMnO4) in acetone.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products:

  • Azidopyrazoles from azidation.
  • Iodinated pyrazole oxides from oxidation.
  • Deiodinated pyrazoles from reduction.

Scientific Research Applications

Chemistry: 4-iodo-1-(4-methoxyphenyl)pyrazole is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology: In biological research, this compound is used to study the effects of iodinated pyrazoles on various biological pathways and to develop new bioactive molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anti-inflammatory, anti-cancer, and antimicrobial agents.

Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-iodo-1-(4-methoxyphenyl)pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can enhance the compound’s binding affinity to its target, while the methoxyphenyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

  • 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole
  • 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole
  • 4-fluoro-1-(4-methoxyphenyl)-1H-pyrazole

Comparison:

  • Uniqueness: The iodine atom in 4-iodo-1-(4-methoxyphenyl)pyrazole provides unique reactivity compared to its bromo, chloro, and fluoro counterparts. Iodine is a better leaving group, making the compound more reactive in substitution and coupling reactions.
  • Applications: While all these compounds can be used in similar synthetic applications, the iodinated derivative is often preferred for reactions requiring high reactivity and selectivity.

Properties

IUPAC Name

4-iodo-1-(4-methoxyphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFMMMLUYCNZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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